molecular formula C9H9BrO2 B1590899 Methyl 2-bromo-5-methylbenzoate CAS No. 90971-88-3

Methyl 2-bromo-5-methylbenzoate

Cat. No.: B1590899
CAS No.: 90971-88-3
M. Wt: 229.07 g/mol
InChI Key: PYRAZCQFEMNXJA-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-methylbenzoate is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a bromine atom, and the carboxyl group is esterified with a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-5-methylbenzoate can be synthesized through several methods. One common method involves the reaction of 2-bromo-5-methylbenzoic acid with oxalyl chloride in the presence of N,N-dimethylformamide (DMF) and dichloromethane (DCM) at 0°C to room temperature. The resulting acyl chloride is then treated with methanol to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.

    Reduction: The major product is 2-bromo-5-methylbenzyl alcohol.

    Oxidation: The major product is 2-bromo-5-methylbenzoic acid.

Scientific Research Applications

Methyl 2-bromo-5-methylbenzoate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the synthesis of biologically active compounds and as a precursor in drug development.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-methylbenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the ester group is reduced to an alcohol, while in oxidation reactions, the methyl group is oxidized to a carboxylic acid. These reactions involve various molecular targets and pathways, including the formation of intermediates and transition states .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-4-methylbenzoate
  • Methyl 2-bromo-3-methylbenzoate
  • Methyl 2-bromo-6-methylbenzoate

Uniqueness

Methyl 2-bromo-5-methylbenzoate is unique due to the specific position of the bromine and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective reactions and the synthesis of specific derivatives that may not be achievable with other similar compounds .

Properties

IUPAC Name

methyl 2-bromo-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRAZCQFEMNXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568368
Record name Methyl 2-bromo-5-methylbenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90971-88-3
Record name Methyl 2-bromo-5-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90971-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-5-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-bromo-5-methyl-, methyl ester
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Synthesis routes and methods I

Procedure details

2-Bromo-5-methylbenzoic acid (9.3 g, 43.4 mmol) was dissolved in MeOH (100 mL) and then cat. conc. H2SO4 was added. The mixture was refluxed at 100° C. overnight. The mixture was cooled to rt and the solvent was removed at reduced pressure. The crude residue was dissolved with EtOAc, and washed with water twice, followed by saturated NaHCO3 and brine, dried over anhydrous Na2SO4. The solvent was removed in vacuo to obtain the title compound with no further purification.
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Synthesis routes and methods II

Procedure details

1 mL H2SO4 is added to 2-bromo-5-methyl-benzoic acid (7.5 g, 70 mmol) in 75 mL methanol. The reaction mixture is refluxed 16 hours and cooled to room temperature. 100 mL saturated NaHCO3 (aq) is added. Methanol is removed in vacuo. The resulting mixture is extracted with ethyl acetate. The organic phase is washed with brine, dried with MgSO4 and concentrated in vacuo to give the title compound.
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1 mL
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7.5 g
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75 mL
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100 mL
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Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-5-methylbenzoic acid (215 mg, 1.0 mmol) in DCM (4 mL) and DMF (1 drop) at 0° C. was slowly added oxalyl chloride (0.13 mL, 1.5 mmol). The reaction mixture was stirred at rt for 1 h and to it was added additional oxalyl chloride (0.13 mL, 1.5 mmol). The reaction mixture was stirred for 1 h, added with MeOH (2 mL) and stirred for 6 h. The mixture was treated with Na2CO3 to pH of 9 and extracted with DCM (2×10 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography over silica gel eluted with PE-EA (15:1) to give methyl 2-bromo-5-methylbenzoate (210 mg; yield 92%) as colorless oil. 1H NMR (400 MHz, CDCl3): δ 7.60 (d, J=1.6 Hz, 1 H), 7.53 (d, J=8.8 Hz, 1 H), 7.15 (q, J=3.2 Hz, 1H), 3.92 (s, 3 H), 2.33 (s, 3 H) ppm.
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215 mg
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0.13 mL
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0.13 mL
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2 mL
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4 mL
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

To a suspension of 2-bromo-5-methyl-benzoic acid (3.0 g, 14 mmol) in dichloromethane (100 ml) was added a solution of oxalyl chloride in dichloromethane (2 M, 8 ml, 16 mmol) followed by N,N-dimethylformamide (5 drops). After stirring for 30 minutes, methanol (15 ml) was added. After stirring for 3 hours, the mixture was concentrated under reduced pressure. The residue was partitioned between ethyl acetate (200 ml) and saturated aqueous potassium carbonate solution (100 ml). The organic layer was concentrated under reduced pressure to provide methyl 2-bromo-5-methyl-benzoate (3.2 g, 99% yield).
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3 g
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100 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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